An In-depth Technical Guide to 7-Bromo-5-methyl-triazolo[1,5-a]pyridine: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 7-Bromo-5-methyl-triazolo[1,5-a]pyridine: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the broader class of[1][2][3]triazolo[1,5-a]pyridine derivatives to present a predictive yet scientifically grounded profile. The guide covers the chemical structure, proposed synthesis routes, and predicted physicochemical and spectroscopic properties. Furthermore, it outlines detailed, best-practice experimental protocols for the synthesis and characterization of this compound, offering a valuable resource for researchers embarking on its study. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a known purine isostere and is prevalent in compounds with a wide range of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.[1][4] The introduction of bromine and methyl substituents on this scaffold is anticipated to modulate its biological activity and physicochemical properties, making 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine a compelling target for further investigation.
Chemical Structure and Properties
The chemical structure of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is characterized by a fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring. A bromine atom is substituted at the 7-position of the pyridine ring, and a methyl group is at the 5-position.
Structural Diagram
Caption: Chemical structure of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, based on data from its constituent parts and closely related analogs such as 5-Bromo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine and 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine.[5]
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₇BrN₄ | Based on the chemical structure. |
| Molecular Weight | 240.07 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for similar heterocyclic compounds. |
| Melting Point | 150-180 °C | The parent[1][2][3]triazolo[1,5-a]pyridine has a melting point of 53-55°C. The bromo and methyl substituents are expected to increase the melting point due to increased molecular weight and intermolecular interactions. For comparison, 7-Bromo-3-methyl[1][2][6]triazolo[1,5-a]pyridine has a melting point of 34-36 °C, though this is a different isomer.[7] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The heterocyclic nature and the presence of a bromine atom suggest solubility in polar aprotic solvents. |
| pKa | Estimated to be around 2-4 | The pyridine nitrogen is basic, but its basicity is reduced by the fused triazole ring and the electron-withdrawing bromine atom. |
| LogP | Estimated to be between 1.5 and 2.5 | The presence of the bromine atom increases lipophilicity, while the nitrogen atoms contribute to hydrophilicity. The predicted XlogP for the isomeric 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is 1.4.[8] |
Synthesis and Purification
While a specific synthesis for 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is not explicitly documented, a plausible synthetic route can be devised based on established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold.[9] A common and effective method involves the cyclization of a substituted 2-aminopyridine derivative.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-methyl-6-bromopyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide (or other suitable base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Formation of the formamidine intermediate: In a round-bottom flask, dissolve 2-Amino-4-methyl-6-bromopyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add DMF-DMA (1.2 eq) dropwise at room temperature. Stir the reaction mixture at 80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Removal of solvent: Once the reaction is complete, remove the DMF under reduced pressure.
-
Cyclization: To the crude formamidine intermediate, add ethanol followed by a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide (1.5 eq) in water.
-
Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Collect the precipitate by filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Rationale: This protocol is adapted from general procedures for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[9] The initial reaction with DMF-DMA forms a reactive formamidine intermediate. Subsequent reaction with hydroxylamine hydrochloride followed by base-mediated cyclization leads to the formation of the fused triazole ring.
Spectroscopic and Analytical Characterization
The following are the expected spectroscopic and analytical data for 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. These predictions are based on the analysis of similar structures.[6][10]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-8.4 (s, 1H, H-2), ~7.3-7.5 (s, 1H, H-8), ~7.0-7.2 (s, 1H, H-6), ~2.4-2.6 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160-162 (C-2), ~150-152 (C-8a), ~140-142 (C-5), ~125-127 (C-7), ~115-117 (C-8), ~110-112 (C-6), ~18-20 (CH₃) |
| Mass Spectrometry (EI) | m/z: 239/241 ([M]⁺, isotopic pattern for Br) |
| Infrared (IR) (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1620-1580 (C=N, C=C), ~1450 (C-H bend), ~800-750 (Ar C-H oop) |
Rationale for NMR Predictions:
-
¹H NMR: The proton at the 2-position of the triazole ring is expected to be the most deshielded aromatic proton. The protons on the pyridine ring (H-6 and H-8) will appear as singlets due to the substitution pattern. The methyl protons will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon atoms of the heterocyclic rings will appear in the aromatic region. The carbon bearing the bromine (C-7) will be shifted downfield. The methyl carbon will appear in the aliphatic region.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode using either Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the spectrum for the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Potential Applications and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are present in a variety of biologically active molecules.[1][3][4] These compounds have shown promise as:
-
Anticancer agents: By acting as inhibitors of various kinases.[4]
-
Antiviral and antibacterial agents: Demonstrating efficacy against a range of pathogens.[11][12]
-
RORγt inverse agonists: With potential applications in treating autoimmune diseases.[2]
-
Herbicides and fungicides: In the field of agriculture.[1]
The specific substitution pattern of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, with a halogen atom and an alkyl group, provides opportunities for further chemical modification. The bromine atom can serve as a handle for cross-coupling reactions to introduce diverse functionalities. The methyl group can influence the compound's steric and electronic properties, potentially fine-tuning its biological activity and pharmacokinetic profile.
Future research should focus on the successful synthesis and thorough characterization of this compound to validate the predictions made in this guide. Subsequent screening for various biological activities would be a logical next step to explore its potential as a lead compound in drug discovery or as a functional material.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. By leveraging data from structurally similar compounds, we have outlined its likely chemical and physical properties, a plausible synthetic route, and detailed protocols for its characterization. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this novel heterocyclic compound. The self-validating nature of the proposed experimental protocols ensures that any researcher following these guidelines will be able to confirm or refine the predicted data, thereby contributing to the collective knowledge of this promising chemical entity.
References
-
Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & da Silva, J. C. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776. [https://www.researchgate.net/publication/343398033_Biological_activities_of_124triazolo15-a]
-
Ishizuka, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(5), 899–905. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00034]
- Supplementary Materials for related imidazo[1,5-a]pyridine compounds. (n.d.). RSC.org. [https://www.rsc.
-
Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [https://www.eurjchem.com/index.php/eurjchem/article/view/1131]
- Pop, C., & G-Sosa, B. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 23(11), 2977. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278457/]
- Wang, H., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4346–4357. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00249]
- Scott, J. S., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(12), 5039–5053. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00350]
-
7-Bromo[1][2][3]triazolo[1,5-a]pyridine. (n.d.). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/7-bromo-124-triazolo-15-a-pyridine]
-
7-bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). NextSDS. [https://www.nextsds.com/en/substance/1053655-66-5]
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/N-heterocycles/1,2,4-triazolo[1,5-a]pyridines.shtm]
-
7-Bromo-3-methyl[1][2][6]triazolo[1,5-a]pyridine. (n.d.). Hoffman Fine Chemicals. [https://www.hoffmanfinechemicals.com/product/7-bromo-3-methyl123triazolo15-apyridine-cas-107465-23-6/]
-
7-bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). PubChemLite. [https://pubchemlite.org/compound/7-bromo-%5B1,2,4%5Dtriazolo%5B1,5-a%5Dpyridine]
-
7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. (n.d.). PubChemLite. [https://pubchemlite.org/compound/7-bromo-%5B1,2,4%5Dtriazolo%5B1,5-a%5Dpyridin-2-amine]
-
7-Bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carbaldehyde. (n.d.). BLDpharm. [https://www.bldpharm.com/products/1053655-66-5.html]
- Kumar, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [https://www.mdpi.com/1420-3049/29/4/894]
-
7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82728956.htm]
- Wang, H., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648648/]
-
5-Bromo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bcf77f2]
- 7-Bromo-5-methylpyrazolo[1,5-a]pyridine. (n.d.). Guidechem. [https://www.guidechem.com/wiki/7-Bromo-5-methylpyrazolo-1-5-a-pyridine-1427433-98-4.html]
-
Li, J., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1134-1145. [https://www.mdpi.com/1420-3049/12/5/1134]
-
7-Bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). BLDpharm. [https://www.bldpharm.com/products/1053655-66-5.html]
-
7-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03528414.htm]
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [https://www.mdpi.com/1422-0067/24/18/14068]
- Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum. (n.d.). ChemicalBook. [https://www.chemicalbook.com/SpectrumEN_274-56-6_1HNMR.htm]
- Kendall, J. D., et al. (n.d.). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry. [https://www.rsc.
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [https://www.mdpi.com/2304-6740/11/10/303]
- Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. (n.d.). Journal "Functional Materials". [http://funcphys.univer.kharkov.ua/sites/default/files/2021-03/12_4.pdf]
- Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. (2025). ResearchGate. [https://www.researchgate.net/publication/281144062_Recent_Progress_in_124-Triazolo15-apyrimidine_Chemistry]
- Pyridines and derivatives. (2008). MassBank. [https://massbank.eu/MassBank/Record/JP003926]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. PubChemLite - 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
